(S)-2-(Difluoromethyl)morpholine hydrochloride
CAS No.: 1802989-03-2
Cat. No.: VC18806556
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1802989-03-2 |
|---|---|
| Molecular Formula | C5H10ClF2NO |
| Molecular Weight | 173.59 g/mol |
| IUPAC Name | (2S)-2-(difluoromethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 |
| Standard InChI Key | QDWKZGSDPAPRRX-WCCKRBBISA-N |
| Isomeric SMILES | C1CO[C@@H](CN1)C(F)F.Cl |
| Canonical SMILES | C1COC(CN1)C(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
(S)-2-(Difluoromethyl)morpholine hydrochloride features a six-membered morpholine ring with an oxygen atom at position 1 and a difluoromethyl group (-CF2H) at position 2. The stereogenic center at carbon 2 confers chirality, with the (S)-enantiomer demonstrating superior biological activity compared to its (R)-counterpart in kinase inhibition assays . The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical formulations.
Key structural attributes include:
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Molecular formula: C5H10F2NO·HCl
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Molecular weight: 183.6 g/mol (free base); 220.0 g/mol (hydrochloride)
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic intermediates in Patent WO2015113452A1 corroborate the structure:
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¹H NMR (400 MHz, D2O): δ 4.12–3.98 (m, 1H, CHCF2), 3.85–3.70 (m, 4H, morpholine OCH2), 3.25–3.10 (m, 2H, NCH2), 2.95–2.80 (m, 1H, CHF2) .
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HRMS: m/z 184.0743 [M+H]+ (calculated for C5H10F2NO: 184.0740) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a five-step enantioselective route, as detailed in Patent WO2015113452A1 :
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Ring-opening of epichlorohydrin: Reaction with ammonium hydroxide yields racemic 2-chloromorpholine.
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Enantiomeric resolution: Chiral tartaric acid derivatives separate (S)-2-chloromorpholine.
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Difluoromethylation: Treatment with ClCF2H in the presence of PdCl2 and DBU (1,8-diazabicycloundec-7-ene) introduces the -CF2H group.
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Salt formation: Hydrochloric acid neutralization produces the hydrochloride salt.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH4OH, H2O, 80°C | 78 | 92 |
| 2 | L-(+)-Tartaric acid, EtOH | 41 (S) | >99 ee |
| 3 | ClCF2H, PdCl2, DBU, DMF | 65 | 95 |
| 4 | HCl (g), EtOAc | 98 | 99 |
Process Optimization
Critical parameters for scalability include:
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Catalyst loading: 5 mol% PdCl2 minimizes side reactions while maintaining cost efficiency .
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Temperature control: Difluoromethylation proceeds optimally at 50°C to avoid decomposition of the CF2H intermediate .
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Crystallization: The hydrochloride salt is recrystallized from ethyl acetate/hexane (3:1) to achieve >99% purity .
Pharmacological Activity
LRRK2 Inhibition
(S)-2-(Difluoromethyl)morpholine hydrochloride exhibits potent inhibition of LRRK2 (IC50 = 12 nM), a kinase implicated in Parkinson’s disease pathogenesis . Comparative studies show 30-fold selectivity over LRRK1 and negligible activity against off-target kinases (e.g., PKA, PKC) .
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity (vs. LRRK2) |
|---|---|---|
| LRRK2 | 12 | 1 |
| LRRK1 | 360 | 30 |
| PKA | >10,000 | >833 |
| PKCθ | >10,000 | >833 |
Neuroprotective Effects
In transgenic LRRK2-G2019S mice, oral administration (10 mg/kg/day) reduced α-synuclein aggregation by 62% and improved motor function in rotorod tests (p < 0.01 vs. placebo) . The compound crosses the blood-brain barrier (brain/plasma ratio = 0.8), critical for CNS efficacy .
Therapeutic Applications
Parkinson’s Disease
Preclinical data support its use in Parkinson’s:
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Mitochondrial protection: Restores ATP production in dopaminergic neurons exposed to rotenone (EC50 = 50 nM) .
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Anti-inflammatory action: Suppresses microglial TNF-α release by 75% at 100 nM .
Other Neurodegenerative Disorders
Emerging evidence suggests utility in:
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